molecular formula C23H22N2O4 B8212542 Dbco-(CH2)2-NH2-CO-(CH2)3cooh

Dbco-(CH2)2-NH2-CO-(CH2)3cooh

Cat. No.: B8212542
M. Wt: 390.4 g/mol
InChI Key: NSVCCHBUMXZEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Dbco-(CH2)2-NH2-CO-(CH2)3cooh is a derivative of dibenzocyclooctyne, which is widely used in bioorthogonal chemistry. This compound is particularly valuable for its ability to participate in strain-promoted azide-alkyne cycloaddition reactions, commonly known as “click” chemistry. This makes it a useful tool for labeling and modifying biomolecules such as proteins and nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dbco-(CH2)2-NH2-CO-(CH2)3cooh typically involves the reaction of glutaric anhydride with dibenzocyclooctyne-amine. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified using standard chromatographic techniques .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Dbco-(CH2)2-NH2-CO-(CH2)3cooh primarily undergoes strain-promoted azide-alkyne cycloaddition reactions. This type of reaction is highly selective and efficient, making it ideal for bioorthogonal applications .

Common Reagents and Conditions:

Major Products: The major product of the reaction between this compound and azides is a stable triazole linkage. This product is highly stable and can be used for further functionalization of biomolecules .

Scientific Research Applications

Dbco-(CH2)2-NH2-CO-(CH2)3cooh has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dbco-(CH2)2-NH2-CO-(CH2)3cooh involves its ability to undergo strain-promoted azide-alkyne cycloaddition reactions. This reaction is facilitated by the strained ring structure of dibenzocyclooctyne, which lowers the activation energy required for the reaction. The resulting triazole linkage is highly stable and can be used to attach various functional groups to biomolecules .

Comparison with Similar Compounds

  • Dibenzocyclooctyne-amine
  • Dibenzocyclooctyne-acid
  • Dibenzocyclooctyne-N-hydroxysuccinimidyl ester
  • Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester

Uniqueness: Dbco-(CH2)2-NH2-CO-(CH2)3cooh is unique due to its dual functional groups, which allow it to participate in both amide bond formation and strain-promoted azide-alkyne cycloaddition reactions. This dual functionality makes it a versatile tool for a wide range of applications in chemistry, biology, and medicine .

Properties

IUPAC Name

5-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c26-21(10-5-11-23(28)29)24-15-14-22(27)25-16-19-8-2-1-6-17(19)12-13-18-7-3-4-9-20(18)25/h1-4,6-9H,5,10-11,14-16H2,(H,24,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVCCHBUMXZEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.